REACTION_CXSMILES
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[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][N:16]=[N+]=[N-])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][NH2:16])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]
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Name
|
|
Quantity
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19.3 g
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Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1CCC(CC1)CCN=[N+]=[N-]
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Name
|
|
Quantity
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195 mL
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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80 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
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Details
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This was stirred for 3 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent was then removed in vacuo
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Type
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EXTRACTION
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Details
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this was extracted with 4×100 ml portions of EtOAc
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Type
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EXTRACTION
|
Details
|
The organic extract
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Type
|
EXTRACTION
|
Details
|
was extracted with 2×100 ml portions of 10% KHSO4
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Type
|
EXTRACTION
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Details
|
This solution was extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
the solvent was removed
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |